赤霉素A9甲酯

描述

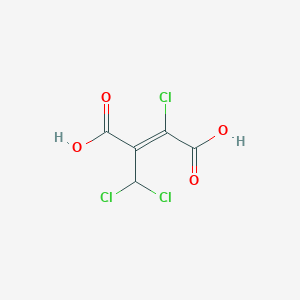

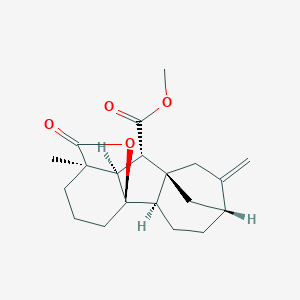

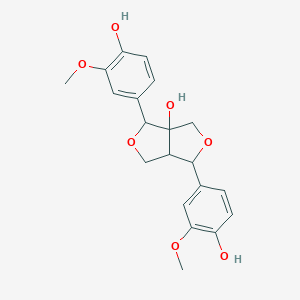

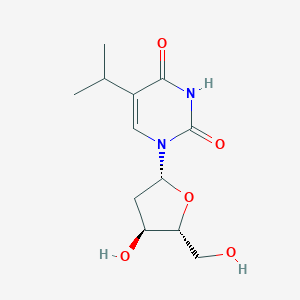

Gibberellin A9 Methyl Ester is a derivative of the plant hormone Gibberellin which regulates growth and various developmental processes . It is a gibberellin ester, a lactone, and a methyl ester . Its empirical formula is C20H26O4 .

Synthesis Analysis

The synthesis of Gibberellin A9 methyl ester involves several steps. An oxidative cleavage of a double bond using KMnO4 gives an aldehyde intermediate. This is followed by a Wittig one-carbon homologation and an ene reaction to close a six-membered ring. The team then used an ozonolysis and an intramolecular aldol condensation to construct the target’s trans-hydrindane .Molecular Structure Analysis

The molecular formula of Gibberellin A9 methyl ester is C20H26O4 . It has a molecular weight of 330.42 . The structure of Gibberellin A9 methyl ester is complex, with several rings and functional groups .Chemical Reactions Analysis

Gibberellin A9 methyl ester undergoes several chemical reactions during its synthesis. Key steps in the total synthesis include an oxidative cleavage of a double bond using KMnO4, a Wittig one-carbon homologation, an ene reaction to close a six-membered ring, an ozonolysis, and an intramolecular aldol condensation .科学研究应用

赤霉素A9甲酯在科学研究中的应用

植物生长发育: 赤霉素A9甲酯在植物生物学中起着至关重要的作用,特别是在生长发育过程中。它参与调节各种发育阶段,包括种子萌发、茎伸长、花发育和果实发育。 研究表明,在特定剂量下,它可以促进矮化水稻和黄瓜下胚轴的生长 .

农业和作物产量: 在农业中,赤霉素(包括赤霉素A9甲酯)被用于控制植物的生长模式。它们被用于管理萌发、植物结构、开花时间和果实发育。 赤霉素生物合成的抑制剂也被用于改善植物在胁迫条件下的表现 .

植物对胁迫的反应: 赤霉素A9甲酯在植物对生物和非生物胁迫的反应中也很重要。 调节赤霉素水平可以增强植物对环境挑战的抵抗力,从而有助于提高作物存活率和产量 .

植物激素研究: 该化合物对于理解植物中复杂的激素信号通路至关重要。 它作为研究赤霉素代谢及其对各种生理过程的影响的模型物质 .

雄性生殖原活性: 赤霉素A9甲酯已被鉴定为雄性生殖原——促进某些植物雄性生殖器官形成的物质——以及颈卵器(雌性生殖器官)形成的抑制剂 .

植物中的运输机制: 研究表明,赤霉素A9是黄瓜雌花从子房到萼片/花瓣的主要运输赤霉素,表明其在植物体内运输机制中的作用 .

作用机制

Target of Action

Gibberellin A9 methyl ester (GA9-me), also known as methyl GA9, primarily targets the reproductive organs in certain plant species . It acts as an antheridiogen, a substance that promotes the formation of antheridia (male sex organs in ferns and some other lower plants) . It also inhibits the formation of archegonia (female sex organs in ferns and some other lower plants) .

Mode of Action

GA9-me interacts with its targets by inducing antheridium formation and inhibiting archegonium formation . This dual action helps regulate the balance of male and female sex organs in the plants where it is active . The compound is rapidly converted in the prothallial tissue, suggesting it may be metabolized or modified after it is applied .

Biochemical Pathways

It is known that gibberellins, the class of compounds to which ga9-me belongs, play important roles in regulating growth and development in plants . They are involved in a wide range of processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .

Pharmacokinetics

It has been observed that exogenously applied ga9 is rapidly converted to ga9-me in the prothallial tissue . This suggests that the compound may be quickly absorbed and metabolized in the plant tissues where it is active.

Result of Action

The primary result of GA9-me’s action is the regulation of reproductive organ formation in certain plant species . By promoting antheridium formation and inhibiting archegonium formation, GA9-me can influence the balance of male and female sex organs in these plants .

Action Environment

It is known that the activity of gibberellins can be influenced by a variety of environmental factors, including light, temperature, and water availability

属性

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRMJALKMNRHGF-WARWBDHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555159 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2112-08-5 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the stereochemical outcome of hydration reactions at the C-16 position in gibberellins like gibberellin A9?

A1: Research using spectroscopic analysis and X-ray crystallography has shown that the hydration of the 16-ene in gibberellins, including gibberellin A9, results in the formation of alcohols with a (16R)-stereochemistry. [, ] This stereospecificity is important for understanding the biological activity of these compounds.

Q2: Can gibberellin A9 methyl ester be synthesized from other gibberellins, and what does this tell us about its structure?

A2: Yes, gibberellin A9 methyl ester can be synthesized from both gibberellic acid and a mixture of gibberellins A4/A7. [] This synthesis confirms the structural similarities between these gibberellins and provides insights into the potential biosynthetic pathways of gibberellin A9 methyl ester in plants.

Q3: How is gibberellin A9 methyl ester metabolized by fungi, and what are the implications for its biological activity?

A3: Gibberellin A9 methyl ester is metabolized by certain fungi, such as Gibberella fujikuroi and Rhizopus nigricans. [] The specific metabolites produced vary depending on the fungal species. For example, Gibberella fujikuroi converts gibberellin A9 methyl ester primarily into gibberellins A20 and A40, along with other metabolites like didehydrogibberellin A9 derivatives and hydroxylated forms. This metabolism highlights the potential for biotransformation of gibberellin A9 methyl ester in the environment and suggests possible roles for these metabolites in plant-fungal interactions.

Q4: Has gibberellin A9 methyl ester been identified in any natural sources?

A4: Yes, gibberellin A9 methyl ester has been identified as a naturally occurring substance in the plant Lygodium japonicum where it plays a role in regulating the formation of reproductive organs. [] This discovery suggests a potential ecological role for this compound and highlights the diversity of plant hormones in nature.

Q5: Does gibberellin A9 methyl ester exhibit estrogenic activity?

A5: Gibberellin A9 methyl ester, along with other gibberellins (GA9, GA4, GA3, and their methyl esters), were tested for estrogenic activity using a recombinant yeast bioassay and were found to have no detectable activity. [] This finding suggests that gibberellin A9 methyl ester does not directly interact with the human estrogen receptor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

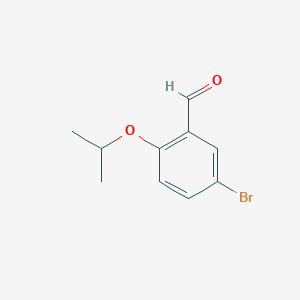

![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)